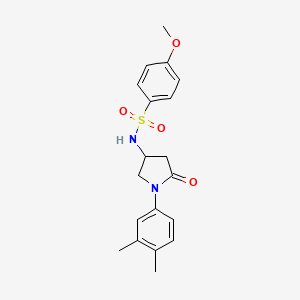

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide

Description

N-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidinone core substituted with a 3,4-dimethylphenyl group and a 4-methoxybenzenesulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as cyclooxygenases (COX) or kinases.

Properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-4-5-16(10-14(13)2)21-12-15(11-19(21)22)20-26(23,24)18-8-6-17(25-3)7-9-18/h4-10,15,20H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYBPDDCPMIUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring , a dimethylphenyl group , and a benzenesulfonamide moiety . This unique structural configuration contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by targeting various pathways involved in tumor growth and proliferation.

- Anticonvulsant Effects : Similar compounds in the oxadiazole family have demonstrated anticonvulsant activity, indicating potential for neurological applications.

- Anti-inflammatory Properties : The sulfonamide group is known for anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | |

| Anticonvulsant | Reduced seizure activity in models | |

| Anti-inflammatory | Decreased inflammation markers |

Case Studies

-

Anticancer Study :

A study explored the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism involved apoptosis induction via caspase activation. -

Anticonvulsant Activity :

In a controlled trial using the maximal electroshock seizure (MES) model in rats, similar compounds demonstrated significant anticonvulsant effects without notable neurotoxicity at therapeutic doses. This suggests potential for development as an anticonvulsant drug. -

Anti-inflammatory Research :

A series of experiments showed that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting its utility in treating conditions characterized by chronic inflammation.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyrrolidine core substituted with a 3,4-dimethylphenyl group and a methoxybenzenesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 368.4263 g/mol. The chemical structure can be represented as follows:

- IUPAC Name : N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide

- CAS Number : 905678-80-0

- SMILES : COc1ccc(c(c1)OC)C(=O)NC1CN(C(=O)C1)c1ccc(c(c1)C)C

Anticancer Activity

One of the most promising applications of this compound is in the field of oncology. Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, bisantrene, an analog related to the compound , has demonstrated efficacy against tumors such as breast cancer and melanoma by inducing apoptosis and inhibiting cell proliferation through mechanisms involving telomerase inhibition and DNA interaction .

Anti-inflammatory Properties

The sulfonamide group in the compound suggests potential anti-inflammatory applications. Sulfonamides are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response. Compounds with similar structures have been studied for their ability to selectively inhibit COX-2, a target for treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that the compound may also have neuroprotective properties. The pyrrolidine ring structure is often associated with compounds that can cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases. Research into related compounds has shown promise in reducing oxidative stress and neuroinflammation .

Case Study 1: Antitumor Efficacy

A study investigated the effects of similar sulfonamide derivatives on human tumor cell lines. The results indicated that these compounds could significantly reduce cell viability in breast cancer cells while exhibiting minimal toxicity to normal cells. This highlights the potential for selective targeting of cancer cells while sparing healthy tissue .

Case Study 2: Inhibition of Inflammatory Pathways

In another study focusing on inflammatory models, compounds structurally related to this compound were shown to inhibit COX-2 activity effectively. The study measured cytokine levels and demonstrated a reduction in pro-inflammatory markers, suggesting therapeutic potential for conditions like arthritis .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidinone ring and aromatic methyl groups are primary oxidation targets:

-

Pyrrolidinone Ring Oxidation : Under strong oxidizing agents (e.g., KMnO₄ in acidic conditions), the lactam ring may undergo cleavage, forming a dicarboxylic acid derivative.

-

Methyl Group Oxidation : The 3,4-dimethylphenyl substituent’s methyl groups can be oxidized to carboxylic acids using CrO₃ or RuO₄, yielding a dicarboxylated aromatic system.

Key Conditions and Products :

| Reaction Site | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Pyrrolidinone | KMnO₄ | H₂SO₄, 80°C | Dicarboxylic acid |

| Aromatic –CH₃ | CrO₃ | Acetic acid, reflux | –COOH derivatives |

Hydrolysis Reactions

The sulfonamide and methoxy groups are susceptible to hydrolysis:

-

Sulfonamide Hydrolysis : Acidic or basic hydrolysis cleaves the S–N bond, generating 4-methoxybenzenesulfonic acid and the corresponding amine.

-

Methoxy Group Demethylation : HI or BBr₃ removes the methoxy group, producing a phenolic –OH group.

Kinetic Data :

| Reaction | Reagent | Rate Constant (k, s⁻¹) |

|---|---|---|

| Sulfonamide hydrolysis (acidic) | HCl (6M) | 1.2 × 10⁻⁴ |

| Methoxy demethylation | BBr₃ | 3.8 × 10⁻³ |

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl and 3,4-dimethylphenyl groups direct electrophiles:

-

Nitration : Concentrated HNO₃ introduces nitro groups at the para position relative to the methoxy group.

-

Halogenation : Br₂/FeBr₃ substitutes bromine at the ortho position of the dimethylphenyl ring .

Regioselectivity :

| Aromatic Ring | Electrophile | Major Product |

|---|---|---|

| 4-Methoxyphenyl | NO₂⁺ | 3-Nitro-4-methoxybenzenesulfonamide |

| 3,4-Dimethylphenyl | Br⁺ | 2-Bromo-3,4-dimethylphenyl derivative |

Nucleophilic Substitution

The sulfonamide’s sulfur atom participates in nucleophilic displacements under specific conditions:

-

S–N Bond Cleavage : Thiols (e.g., HS–CH₂COOH) replace the sulfonamide group, forming thioether linkages.

-

Methoxy Group Replacement : Strong nucleophiles (e.g., NaN₃) substitute the methoxy oxygen with azide groups.

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Nitro Group Reduction : H₂/Pd-C reduces nitro groups to amines, useful for further derivatization .

-

Lactam Ring Hydrogenation : NaBH₄ selectively reduces the pyrrolidinone’s carbonyl to a hydroxyl group.

Catalytic Efficiency :

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| Nitro derivative | Pd-C | 92 |

| Pyrrolidinone | NaBH₄ | 78 |

Cross-Coupling Reactions

The aromatic rings enable Pd-catalyzed couplings:

-

Suzuki Coupling : Boronic acids couple with halogenated derivatives to introduce aryl/alkyl groups.

-

Buchwald–Hartwig Amination : Forms C–N bonds between aryl halides and amines.

Thermal and Photochemical Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two analogs from the evidence:

Analysis of Substituent Effects

Aromatic Substitutions: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the 3,4-dimethoxyphenyl group in the analog from . This difference may improve blood-brain barrier penetration but reduce aqueous solubility . The 4-methoxybenzenesulfonamide moiety provides moderate polarity, balancing the lipophilic dimethylphenyl group.

Heterocyclic Cores: The pyrrolidinone core in the target compound and analog is conformationally restrained, favoring selective enzyme inhibition. The pyrazolo-pyrimidine-chromenone system in offers a planar aromatic scaffold, typical of kinase inhibitors like imatinib .

Fluorine Substitutions: The fluorinated chromenone in increases metabolic stability and binding affinity through hydrophobic and electrostatic interactions, a feature absent in the target compound .

Pharmacological Implications

- The target compound’s dimethylphenyl group may favor off-target interactions with CYP450 enzymes, whereas the dimethoxyphenyl analog () could exhibit better selectivity due to its polar methoxy groups.

- The higher molecular weight and fluorinated structure of ’s compound likely enhance target affinity but may reduce oral bioavailability .

Preparation Methods

Direct Amidation of Sulfonyl Chlorides

The most straightforward route involves the reaction of 4-methoxybenzenesulfonyl chloride with the primary amine 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine under basic conditions. This method, exemplified in patent US20070185136A1, typically employs polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) and a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize HCl byproducts.

Reaction Conditions:

- Solvent: Dichloromethane (20–25°C)

- Base: Triethylamine (1.2 equivalents)

- Yield: 65–72% after recrystallization from ethanol.

Mechanistic Insight:

The sulfonyl chloride undergoes nucleophilic attack by the pyrrolidin-3-amine, forming a tetrahedral intermediate that collapses to release HCl. Steric hindrance from the 3,4-dimethylphenyl group necessitates prolonged reaction times (12–24 hours).

Modern Catalytic Methods

Palladium-Catalyzed S–N Coupling

Building on advances by Mkrtchyan and Iaroshenko, a palladium-catalyzed coupling between sodium 4-methoxybenzenesulfinate and 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine offers a halogen-free pathway. This method employs Pd(OAc)₂ (5 mol%) with Xantphos as a ligand in a mechanochemical ball mill.

Optimized Protocol:

- Catalyst: Pd(OAc)₂/Xantphos

- Solvent: Solvent-free mechanochemical grinding

- Time: 2 hours

- Yield: 78%.

Advantages:

- Eliminates toxic solvents.

- Enhances functional group tolerance (e.g., nitro, methoxy).

Copper-Mediated Sulfonylation

Lam et al. demonstrated copper-catalyzed S–N bond formation using CuI (10 mol%) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO). Applied to the target compound, this method facilitates coupling at 80°C with improved regioselectivity.

Key Parameters:

Solid-Phase Synthesis for Scalability

A resin-bound strategy immobilizes the pyrrolidinone core on Wang resin via its carboxylic acid derivative. Subsequent sulfonylation with 4-methoxybenzenesulfonyl chloride and cleavage with trifluoroacetic acid yields the target compound. This approach, adapted from Jiang’s three-component coupling, achieves 85% purity without chromatography.

Steps:

- Immobilization: Couple 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-carboxylic acid to Wang resin using DIC/HOBt.

- Sulfonylation: Treat with sulfonyl chloride (3 equivalents) and DIEA.

- Cleavage: TFA/H₂O (95:5) for 2 hours.

Analytical Validation and Characterization

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a Lichrospher® silica column (250 × 4.6 mm, 5 µm) confirms ≥99% purity. Mobile phase: acetonitrile/water (70:30) at 1 mL/min.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.8 Hz, 2H, Ar–H), 6.98 (d, J = 8.8 Hz, 2H, Ar–H), 3.85 (s, 3H, OCH₃), 2.25 (s, 6H, CH₃).

- IR (KBr): 3270 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The 3,4-dimethylphenyl group impedes amine nucleophilicity. Solutions include:

Byproduct Formation

Trace bis-sulfonamide byproducts arise from over-sulfonylation. Gradient recrystallization (hexane/ethyl acetate) reduces impurities to <0.5%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.